Cas no 2034434-31-4 (5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide)

5-Bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-thiophene hybrid scaffold, offering versatile reactivity for pharmaceutical and materials science applications. Its bromo-substituted pyridine moiety enhances electrophilic substitution potential, while the carboxamide linker provides stability and hydrogen-bonding capabilities. The thiophene-pyridine core contributes to π-conjugation, making it useful in organic electronic applications. This compound is particularly valuable as a synthetic intermediate in medicinal chemistry, where its structural motifs are leveraged for drug discovery targeting kinase inhibition or receptor modulation. High purity and well-characterized synthesis routes ensure reproducibility for research and development purposes.
5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide structure
2034434-31-4 structure
Product Name:5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
CAS No:2034434-31-4
MF:C16H12BrN3OS
MW:374.254981040955
CID:5349298
Update Time:2025-06-08

5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
    • 5-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
    • 5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
    • Inchi: 1S/C16H12BrN3OS/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21)
    • InChI Key: PCWQUYVVSNTVSB-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NCC1C=NC=C(C2=CC=CS2)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 384
  • XLogP3: 2.6
  • Topological Polar Surface Area: 83.1

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Additional information on 5-bromo-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

5-Bromo-N-{[5-(Thiophen-2-yl)Pyridin-3-yl]Methyl}Pyridine-3-Carboxamide: A Comprehensive Overview

5-Bromo-N-{[5-(Thiophen-2-yl)Pyridin-3-yl]Methyl}Pyridine-3-Carboxamide, also known by its CAS registry number CAS No. 2034434-31-4, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science.

The molecular structure of this compound is characterized by a pyridine ring system, which is a six-membered aromatic ring with one nitrogen atom. The presence of a bromine atom at the 5-position of the pyridine ring introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the thiophene moiety, attached via a methylene group to the pyridine ring, adds further complexity to the molecule's electronic properties.

Recent studies have highlighted the importance of heterocyclic compounds like this one in medicinal chemistry. The thiophene group, being an electron-rich aromatic system, can participate in various non-covalent interactions, making it a valuable component in drug design for targeting specific biological receptors. Furthermore, the carboxamide group at the 3-position of the pyridine ring contributes to hydrogen bonding capabilities, enhancing the compound's bioavailability and binding affinity.

The synthesis of 5-Bromo-N-{[5-(Thiophen-2-yl)Pyridin-3-yl]Methyl}Pyridine-3-Carboxamide involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound can be produced efficiently for further studies.

In terms of applications, this compound has shown promise in several areas. For instance, its ability to act as a ligand in metal coordination chemistry has been explored for potential use in catalysis and sensor development. Additionally, preliminary biological assays have indicated that this compound may exhibit anti-inflammatory or anticancer properties, warranting further investigation.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its chemical reactivity and potential interactions with biological systems.

The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent research efforts. By utilizing eco-friendly solvents and catalysts, scientists aim to reduce the environmental impact associated with its production while maintaining high-quality standards.

In conclusion, 5-Bromo-N-{[5-(Thiophen-2-yl)Pyridin-3-yl]Methyl}Pyridine-3-Carboxamide represents a valuable addition to the arsenal of advanced organic compounds available for research and development. Its unique structure, coupled with its versatile functional groups, positions it as a promising candidate for future innovations in both academic and industrial settings.

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